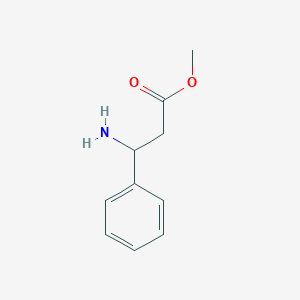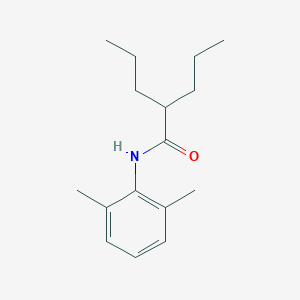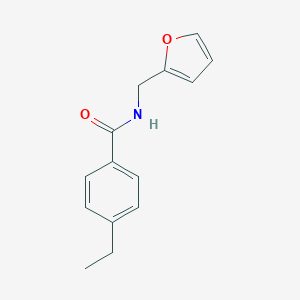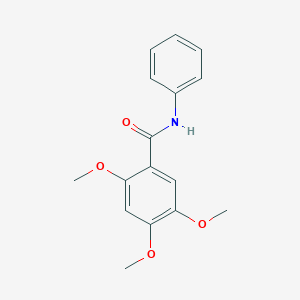
2,4,5-trimethoxy-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethoxy-N-phenylbenzamide, also known as TPNPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPNPB belongs to the class of benzamides and has been reported to exhibit biological activities such as anti-inflammatory, anti-cancer, and anti-proliferative effects.
Wirkmechanismus
The exact mechanism of action of 2,4,5-trimethoxy-N-phenylbenzamide is not fully understood. However, it has been reported to interact with various cellular targets such as nuclear receptors, enzymes, and ion channels. 2,4,5-trimethoxy-N-phenylbenzamide has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma) pathway, which is involved in regulating glucose and lipid metabolism. 2,4,5-trimethoxy-N-phenylbenzamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation of gene expression.
Biochemische Und Physiologische Effekte
2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in oxidative stress and inflammation. 2,4,5-trimethoxy-N-phenylbenzamide has also been reported to reduce the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit anti-proliferative effects by inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4,5-trimethoxy-N-phenylbenzamide in lab experiments is its high purity and stability. 2,4,5-trimethoxy-N-phenylbenzamide can be easily synthesized and purified using standard laboratory techniques. Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit low toxicity in cells and animals, making it a suitable candidate for further preclinical studies. However, one of the limitations of using 2,4,5-trimethoxy-N-phenylbenzamide in lab experiments is its limited solubility in aqueous solutions. 2,4,5-trimethoxy-N-phenylbenzamide is highly soluble in organic solvents such as DMSO and ethanol, but its solubility in water is limited.
Zukünftige Richtungen
There are several future directions for the study of 2,4,5-trimethoxy-N-phenylbenzamide. One of the potential applications of 2,4,5-trimethoxy-N-phenylbenzamide is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit neuroprotective effects in animal models of these diseases. Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Further studies are needed to determine the exact mechanism of action of 2,4,5-trimethoxy-N-phenylbenzamide and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 2,4,5-trimethoxy-N-phenylbenzamide involves the condensation of 2,4,5-trimethoxyaniline and benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain 2,4,5-trimethoxy-N-phenylbenzamide in high purity.
Wissenschaftliche Forschungsanwendungen
2,4,5-trimethoxy-N-phenylbenzamide has been widely studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2,4,5-trimethoxy-N-phenylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
50879-52-2 |
|---|---|
Produktname |
2,4,5-trimethoxy-N-phenylbenzamide |
Molekularformel |
C16H17NO4 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
2,4,5-trimethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO4/c1-19-13-10-15(21-3)14(20-2)9-12(13)16(18)17-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,18) |
InChI-Schlüssel |
SHECFFLCFQSPJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



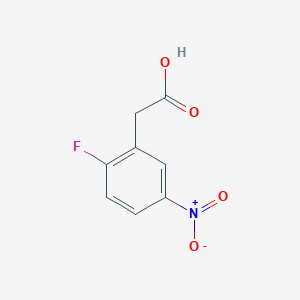
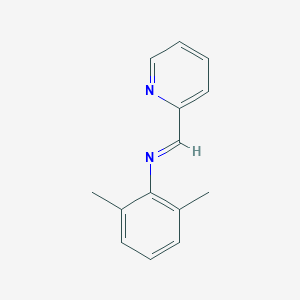
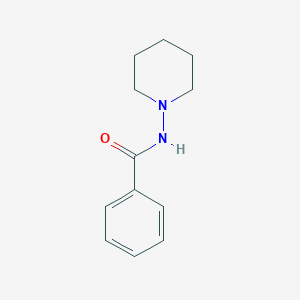
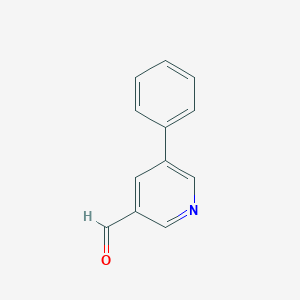
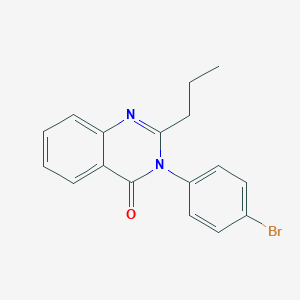
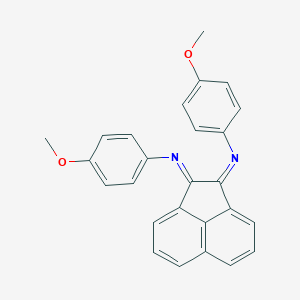
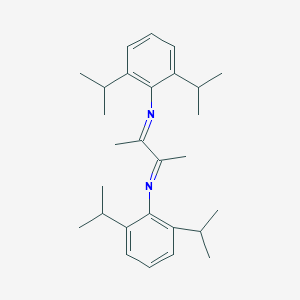
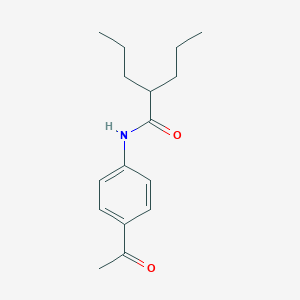
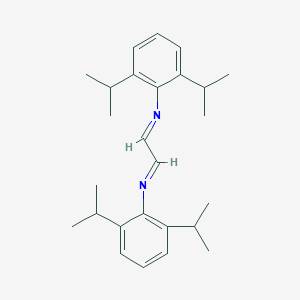
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
